Neuroprotection Against NMDA Excitotoxicity
In the primary screening of 18 derivatives in the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series at 100 µM against NMDA-induced excitotoxicity in primary rat cortical neurons, the 2,4-difluorophenyl analog (designated compound 1d in the study) exhibited distinct neuroprotective efficacy relative to the unsubstituted phenyl parent (compound 1a) and the 4-fluorophenyl (1b), 2-fluorophenyl (1c), and 4-chlorophenyl (1e) analogs [1]. While compound 1a (R1=R2=R3=H) provided only minimal protection (~10-20% increase in cell viability above NMDA control) and compounds 1b-1e showed variable effects, the precise ranking and magnitude of protection for each derivative is provided in Figure 2 and Table 1 of the source study [1]. The structure-activity relationship indicates that the unique electron-withdrawing and steric properties of the 2,4-difluoro pattern contribute to a distinct neuroprotective profile that cannot be assumed from mono-halogenated or methyl-substituted congeners [1].
| Evidence Dimension | Neuroprotection (% cell viability vs. NMDA-treated control) at 100 µM in primary rat cortical neurons |
|---|---|
| Target Compound Data | Quantitative data for compound 1d (2,4-difluorophenyl) is reported in Figure 2 and Table 1 of Cho et al. (2015); the study identifies it as one of nine compounds exhibiting 'considerable protection' at 100 µM. |
| Comparator Or Baseline | Unsubstituted phenyl analog (1a) showed minimal protection (~10-20% above NMDA control); 4-fluorophenyl (1b), 2-fluorophenyl (1c), and 4-chlorophenyl (1e) analogs showed varying intermediate protection levels. |
| Quantified Difference | The exact percentage difference for compound 1d relative to comparators is graphically presented in Figure 2; the study explicitly notes that substitution pattern dramatically alters potency, with some analogs being essentially inactive while others, including 1d, reach the threshold for further evaluation. |
| Conditions | Primary cultured rat cortical neurons; 100 µM compound treatment; NMDA-induced excitotoxicity model; cell viability measured by MTT assay (Cho et al., 2015). |
Why This Matters
For groups procuring benzofuran-2-carboxamide analogs for neuroprotection screening, the 2,4-difluoro substitution pattern defines a specific activity cliff relative to the unsubstituted parent and mono-substituted analogs, making CAS 915890-48-1 a non-fungible chemical probe for SAR expansion.
- [1] Cho J, Park C, Lee Y, Kim S, Bose S, Choi M, Kumar AS, Jung JK, Lee H. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomol Ther (Seoul). 2015;23(3):275-282. doi:10.4062/biomolther.2015.030. View Source
